An In-depth Technical Guide to 2-Trifluoromethanesulfonylethan-1-amine Hydrochloride (CAS 1275596-06-9): A Versatile Building Block for Modern Drug Discovery
An In-depth Technical Guide to 2-Trifluoromethanesulfonylethan-1-amine Hydrochloride (CAS 1275596-06-9): A Versatile Building Block for Modern Drug Discovery
Executive Summary
This guide provides a comprehensive technical overview of 2-Trifluoromethanesulfonylethan-1-amine hydrochloride (CAS 1275596-06-9), a fluorinated building block of significant interest to the pharmaceutical and agrochemical research sectors. The molecule's unique structure, featuring a primary amine nucleophile and a potent trifluoromethanesulfonyl (triflone) electron-withdrawing group, offers medicinal chemists a valuable tool for modulating the physicochemical and pharmacological properties of lead compounds. We will delve into its structural attributes, physicochemical properties, a representative synthetic approach, key reactivity patterns, and its strategic application in drug design. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage the unique properties of this and related fluorinated scaffolds.
Physicochemical Properties and Structural Analysis
2-Trifluoromethanesulfonylethan-1-amine is almost exclusively supplied and utilized as its hydrochloride salt to enhance stability and ease of handling. All data and discussion herein pertain to this salt form unless otherwise specified.
Table 1: Core Physicochemical Data
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 1275596-06-9 | [1][2][3] |
| Chemical Name | 2-(Trifluoromethylsulfonyl)ethan-1-amine hydrochloride | [1] |
| Molecular Formula | C₃H₇ClF₃NO₂S | [3] |
| Molecular Weight | 213.6 g/mol | [3] |
| Canonical SMILES | C(CS(=O)(=O)C(F)(F)F)N.Cl | [3] |
| InChI Key | JRCJKUXIPDCNAA-UHFFFAOYSA-N | [3] |
| Physical Form | Assumed to be a white to off-white crystalline solid |[4] |
Structural Deep Dive: The Influence of the Trifluoromethylsulfonyl Group
The trifluoromethanesulfonyl group (-SO₂CF₃), or "triflone," is the defining feature of this molecule and the primary driver of its utility. Its properties arise from the synergistic effects of the sulfonyl and trifluoromethyl moieties.
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Potent Electron Withdrawal: The trifluoromethyl group possesses exceptionally high electronegativity, making it a powerful electron-withdrawing group.[5] When combined with the sulfonyl group, the resulting triflone is one of the strongest non-ionic electron-withdrawing groups used in organic chemistry.
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Modulation of Amine Basicity: As a direct consequence, the electron density on the adjacent ethylamine nitrogen is significantly diminished. This drastically reduces the basicity (and nucleophilicity) of the primary amine compared to simple alkylamines like ethylamine. This is a critical consideration for reaction design, as stronger bases may be required for deprotonation, or more potent electrophiles may be needed to achieve desired reactions.
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Enhanced Lipophilicity: The incorporation of fluorine atoms generally increases a molecule's lipophilicity. The triflone group contributes significantly to this effect, which can enhance a drug candidate's ability to cross cellular membranes.[6]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, and the trifluoromethyl group is highly resistant to metabolic oxidation by cytochrome P450 enzymes.[5] Incorporating this building block can strategically block sites of metabolism, thereby increasing the half-life and bioavailability of a potential drug.
Caption: Structure of 2-Trifluoromethanesulfonylethan-1-amine hydrochloride.
Synthesis and Purification
Representative Synthetic Workflow
The synthesis can be envisioned starting from a commercially available two-carbon electrophile, installing the sulfur functionality, performing an oxidation, and finally converting a terminal group into the primary amine.
Caption: Representative synthetic workflow for the target compound.
Exemplary Laboratory Protocol (Hypothetical)
This protocol is illustrative and has not been optimized. All operations should be conducted by trained personnel in a well-ventilated fume hood.
Step 1: Synthesis of 2-(Trifluoromethylsulfonyl)ethan-1-ol
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Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-(Trifluoromethylthio)ethan-1-ol (1.0 eq) and dichloromethane (DCM, ~0.2 M).
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Oxidation: Cool the solution to 0 °C in an ice bath. Add meta-chloroperoxybenzoic acid (m-CPBA, ~2.2 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C. Causality: Portion-wise addition is crucial to control the exothermic oxidation of the sulfide to the sulfone.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash sequentially with saturated sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol intermediate.
Step 2: Synthesis of 2-Trifluoromethanesulfonylethan-1-amine Hydrochloride
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Activation (Mitsunobu): To a flask containing 2-(Trifluoromethylsulfonyl)ethan-1-ol (1.0 eq), phthalimide (1.1 eq), and triphenylphosphine (1.2 eq) in anhydrous THF, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise at 0 °C. Causality: The Mitsunobu reaction is a reliable method for converting primary alcohols to a protected amine precursor under mild conditions.
-
Reaction: Allow the reaction to stir at room temperature overnight.
-
Deprotection: Concentrate the mixture and dissolve the residue in ethanol. Add hydrazine hydrate (2.0 eq) and heat the mixture to reflux for 4-6 hours to cleave the phthalimide group.
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Isolation & Salt Formation: After cooling, filter off the phthalhydrazide byproduct. Acidify the filtrate with a solution of HCl in ethanol or ether.[7] The hydrochloride salt should precipitate. Collect the solid by filtration, wash with cold ether, and dry under vacuum to yield the final product. Causality: Formation of the hydrochloride salt provides a stable, crystalline solid that is easier to handle and purify than the volatile free amine.
Chemical Reactivity and Derivatization
The primary amine of 2-trifluoromethanesulfonylethan-1-amine hydrochloride serves as a versatile synthetic handle. However, its reactivity is tempered by the adjacent triflone group, a factor that must be accounted for in experimental design.
-
Nucleophilicity: The amine is a competent, but weakened, nucleophile. It readily participates in reactions with strong electrophiles such as acid chlorides, sulfonyl chlorides, and isocyanates.[8] For reactions with less reactive electrophiles, like alkyl halides, elevated temperatures or the use of stronger, non-nucleophilic bases (e.g., DBU, Hünig's base) may be necessary to facilitate the reaction.
-
Acylation/Sulfonylation: Forms stable amides and sulfonamides, respectively. These reactions are typically high-yielding and are a common strategy for incorporating the trifluoroethylsulfonyl moiety into larger molecules.
-
Reductive Amination: Can be coupled with aldehydes and ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form secondary amines.
Caption: Common reactivity pathways for the title compound.
Applications in Medicinal Chemistry
The strategic value of this building block lies in its ability to impart several desirable properties to a drug candidate simultaneously.
-
Bioisosteric Replacement: The triflone group can act as a bioisostere for other functional groups, such as phosphate or carboxylate groups, while offering improved stability and cell permeability.
-
Metabolic Hardening: As previously noted, the -CF₃ group is exceptionally stable to oxidative metabolism. Placing the CF₃SO₂CH₂CH₂NH- moiety at a known metabolic soft spot can significantly enhance a compound's pharmacokinetic profile.[5]
-
Receptor Interaction Tuning: The strong dipole moment and hydrogen bond accepting capability of the sulfonyl oxygens can be exploited to form specific, favorable interactions within a target's binding pocket, potentially increasing potency and selectivity.
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Scaffold Diversification: The amine handle allows for its easy incorporation into various molecular scaffolds via robust and well-understood chemical transformations, making it ideal for generating compound libraries for high-throughput screening. The use of trifluoromethanesulfonyl derivatives is a key strategy in developing next-generation pharmaceuticals.[9][10]
Safety, Handling, and Storage
While a specific, verified Safety Data Sheet (SDS) for this exact compound is not publicly available, handling procedures can be inferred from data on structurally related compounds like 2,2,2-trifluoroethylamine hydrochloride.[4][11]
Table 2: Recommended Safety and Handling Procedures
| Aspect | Recommendation | Rationale |
|---|---|---|
| Personal Protective Equipment (PPE) | Wear nitrile gloves, safety glasses with side shields, and a lab coat. | To prevent skin and eye contact with the potentially irritating solid.[11][12] |
| Handling | Use in a well-ventilated area or chemical fume hood. Avoid generating dust. | To prevent inhalation of the fine powder, which may cause respiratory irritation. |
| First Aid (Inhalation) | Move person to fresh air. If breathing is difficult, seek medical attention. | Standard procedure for inhalation of chemical dusts.[4] |
| First Aid (Skin/Eye Contact) | Immediately flush skin or eyes with copious amounts of water for at least 15 minutes. Seek medical attention. | To mitigate irritation or potential chemical burns.[13] |
| Storage | Store in a tightly sealed container in a cool, dry place away from incompatible materials (e.g., strong oxidizing agents). | The compound is likely hygroscopic, and proper storage prevents degradation and ensures purity.[4] |
| Disposal | Dispose of in accordance with local, state, and federal regulations for chemical waste. | To ensure environmental safety and regulatory compliance. |
Conclusion
2-Trifluoromethanesulfonylethan-1-amine hydrochloride is a highly functionalized building block that offers a powerful combination of features for modern chemical research. The interplay between its nucleophilic amine handle and the powerfully electron-withdrawing, metabolically robust triflone group provides chemists with a strategic tool to enhance the drug-like properties of new chemical entities. A thorough understanding of its modulated reactivity is key to successfully leveraging its full potential in the synthesis of next-generation pharmaceuticals and agrochemicals.
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PMC. (n.d.). Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3. [Link]
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